Broader Anti-Rhinovirus Spectrum and Superior Potency of Rupintrivir vs. Pleconaril Against Clinical HRV Isolates
In the only published direct head-to-head comparison against pleconaril using 46 clinical HRV isolates, rupintrivir (AG7088) demonstrated significantly greater potency and broader coverage. By microscopic CPE inhibition assay, the median EC50 for rupintrivir was 0.01 µg/mL (range <0.01–0.04 µg/mL) versus 0.07 µg/mL (range <0.01–>1 µg/mL) for pleconaril (P<0.001) [1]. By spectrophotometric assay, median EC50 values were 0.01 µg/mL for rupintrivir versus 0.04 µg/mL for pleconaril (P<0.001). Critically, approximately 9% of clinical isolates required >10 µg/mL pleconaril for inhibition, whereas rupintrivir maintained EC50 <1.0 µg/mL for all isolates tested [1]. This finding is mechanistically underpinned by the conservation of 13 of 14 amino acid residues involved in rupintrivir side-chain interactions across HRV serotypes (93% conservation), versus the VP1 capsid pocket targeted by pleconaril, which exhibits greater sequence variability [2]. Separately, rupintrivir inhibited all 48 HRV serotypes in H1-HeLa and MRC-5 cell protection assays with a mean EC50 of 0.023 µM (range 0.003–0.081 µM) and mean EC90 of 0.082 µM [3], and across an expanded panel of 125 HRV/HEV isolates, EC50 values spanned a narrow 61-fold range (3–183 nM), indicating consistent broad-spectrum potency [2].
| Evidence Dimension | In vitro potency against clinical HRV isolates (microscopic CPE inhibition) |
|---|---|
| Target Compound Data | Rupintrivir median EC50 = 0.01 µg/mL (range <0.01–0.04 µg/mL); 0/46 isolates with EC50 >1.0 µg/mL |
| Comparator Or Baseline | Pleconaril median EC50 = 0.07 µg/mL (range <0.01–>1 µg/mL); ~9% of isolates with EC50 >10 µg/mL |
| Quantified Difference | 7-fold lower median EC50 (P<0.001); broader coverage with no high-resistance outliers for rupintrivir |
| Conditions | Ohio HeLaI cells; cytopathic effect (CPE) inhibition assay; 46 untyped clinical HRV isolates; rupintrivir and pleconaril each tested at 1.0, 0.1, and 0.01 µg/mL |
Why This Matters
For researchers screening antivirals against diverse clinical HRV isolates, rupintrivir provides more uniform inhibition across serotypes and avoids the substantial resistance gaps observed with pleconaril, making it a more reliable positive control and reference compound for broad-spectrum anti-rhinovirus assays.
- [1] Kaiser L, Crump CE, Hayden FG. In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses. Antiviral Res. 2000;47(3):215-220. DOI: 10.1016/S0166-3542(00)00106-6. View Source
- [2] Binford SL, Maldonado F, Brothers MA, Weady PT, Zalman LS, Meador JW 3rd, Matthews DA, Patick AK. Conservation of amino acids in human rhinovirus 3C protease correlates with broad-spectrum antiviral activity of rupintrivir, a novel human rhinovirus 3C protease inhibitor. Antimicrob Agents Chemother. 2005;49(2):619-626. DOI: 10.1128/AAC.49.2.619-626.2005. View Source
- [3] Patick AK, Binford SL, Brothers MA, Jackson RL, Ford CE, Diem MD, Maldonado F, Dragovich PS, Zhou R, Prins TJ, Fuhrman SA, Meador JW, Zalman LS, Matthews DA, Worland ST. In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 1999;43(10):2444-2450. PMID: 10508022. View Source
